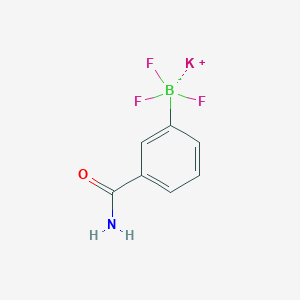

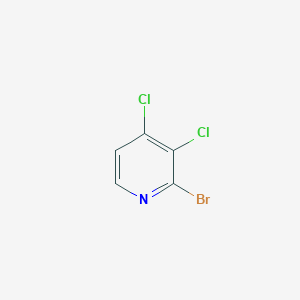

![molecular formula C8H12N2 B2712939 (R)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 2230789-85-0](/img/structure/B2712939.png)

(R)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . Another study mentioned the synthesis of pyrrolopyrazines derivatives from 2-bromo-5-methoxypyrazine and propargyl amines or ethers through the Pd-catalyzed intermolecular cycloisomerization strategy .Molecular Structure Analysis

The structure of pyrrolopyrazine includes a pyrrole and a pyrazine ring . Pyrazine is a symmetrical molecule with the chemical formula C4H4N2, comprising a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .Chemical Reactions Analysis

Pyrrolopyrazine derivatives have shown a wide range of chemical reactivity profiles. They have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery . The redox reactions of a pyrazine-bridged binuclear have also been investigated .Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .Scientific Research Applications

- Biological Activity : These compounds exhibit multifarious biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. Scientists have synthesized various derivatives to optimize their pharmacological properties .

- Targeting Cancer Cells : Researchers have investigated imidazo[1,2-a]pyrazine derivatives as potential anticancer agents. For instance, triazolo pyrazine derivatives with 4-oxo-pyridazinone moieties were evaluated against cancer cell lines, including A549, MCF-7, and HeLa .

- Cascade Reactions : Chu and colleagues developed a one-pot cascade and metal-free reaction for synthesizing trisubstituted pyrrolo[1,2-a]pyrazines. This method allows the production of a broad range of derivatives with diverse substitution patterns .

Medicinal Chemistry and Drug Development

Anticancer Research

Synthetic Methods

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with the pyrrolopyrazine scaffold, to which our compound belongs, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets, leading to a variety of biological effects .

Biochemical Pathways

Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that this compound has significant effects at the molecular and cellular level .

properties

IUPAC Name |

(4R)-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-5-9-6-8-3-2-4-10(7)8/h2-4,7,9H,5-6H2,1H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCONNNJMUCBRSP-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=CC=CN12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC2=CC=CN12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide](/img/structure/B2712857.png)

![1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2712859.png)

![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2712866.png)

![4-methyl-N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide](/img/structure/B2712873.png)

![Ethyl 2-[(2-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2712874.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide](/img/structure/B2712878.png)

![Tert-butyl 11-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2712879.png)